molecular formula C5H10OS2 B039984 S-ethyl 2-methylsulfanylethanethioate CAS No. 119152-81-7

S-ethyl 2-methylsulfanylethanethioate

Cat. No.: B039984
CAS No.: 119152-81-7
M. Wt: 150.3 g/mol
InChI Key: SQROSXWNNSGURE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of ethanethioic acid, (methylthio)-, S-ethyl ester can be achieved through various synthetic routes. One common method involves the reaction of ethanethioic acid with ethyl alcohol in the presence of a catalyst . The reaction conditions typically include heating the reactants under reflux to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .

Chemical Reactions Analysis

Ethanethioic acid, (methylthio)-, S-ethyl ester undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethanethioic acid, (methylthio)-, S-ethyl ester has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of flavors and fragrances due to its characteristic odor.

Mechanism of Action

The mechanism of action of ethanethioic acid, (methylthio)-, S-ethyl ester involves its interaction with various molecular targets and pathways. The thioester group can undergo hydrolysis to release ethanethioic acid and ethyl alcohol, which can then participate in further biochemical reactions. The compound’s effects are mediated through its ability to modify proteins and enzymes by forming covalent bonds with thiol groups .

Comparison with Similar Compounds

Ethanethioic acid, (methylthio)-, S-ethyl ester can be compared with other similar compounds such as:

The uniqueness of ethanethioic acid, (methylthio)-, S-ethyl ester lies in its specific chemical properties and reactivity, which make it suitable for various applications in research and industry.

Properties

CAS No.

119152-81-7

Molecular Formula

C5H10OS2

Molecular Weight

150.3 g/mol

IUPAC Name

S-ethyl 2-methylsulfanylethanethioate

InChI

InChI=1S/C5H10OS2/c1-3-8-5(6)4-7-2/h3-4H2,1-2H3

InChI Key

SQROSXWNNSGURE-UHFFFAOYSA-N

SMILES

CCSC(=O)CSC

Canonical SMILES

CCSC(=O)CSC

Key on ui other cas no.

119152-81-7

Synonyms

1-ethylsulfanyl-2-methylsulfanyl-ethanone

Origin of Product

United States

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